![molecular formula C22H25N3O B14491251 Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- CAS No. 63359-82-0](/img/structure/B14491251.png)
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. The addition of the 1,4-diphenyl-1H-pyrazol-3-yl group introduces significant chemical diversity and potential biological activity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with a piperidine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it could intercalate with DNA or inhibit specific enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, such as those targeting protein kinases.
Uniqueness
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a diphenylpyrazole moiety makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
63359-82-0 |
|---|---|
Formule moléculaire |
C22H25N3O |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
1-[2-(1,4-diphenylpyrazol-3-yl)oxyethyl]piperidine |
InChI |
InChI=1S/C22H25N3O/c1-4-10-19(11-5-1)21-18-25(20-12-6-2-7-13-20)23-22(21)26-17-16-24-14-8-3-9-15-24/h1-2,4-7,10-13,18H,3,8-9,14-17H2 |
Clé InChI |
KAICFNMVYGQKPX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC2=NN(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
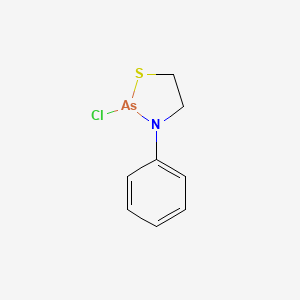
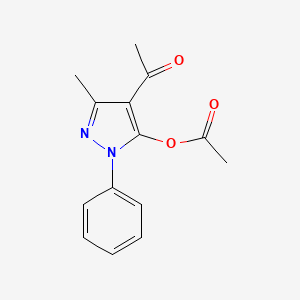
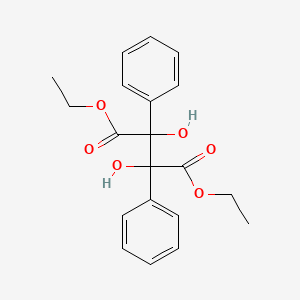
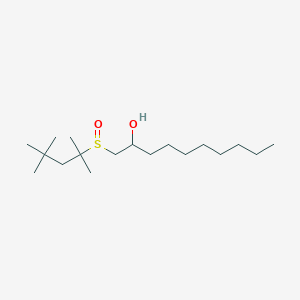
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)

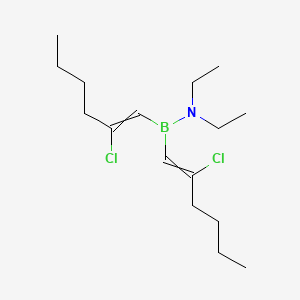
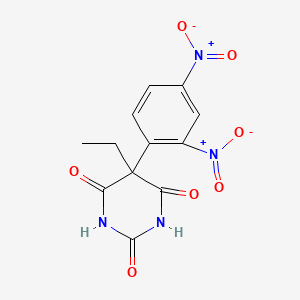
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
